4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one
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Overview
Description
4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one is a heterocyclic compound that features a pyranone ring substituted with a methoxy group and a thiophene-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or potassium carbonate, and is carried out in an organic solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyranone ring can be reduced to a dihydropyranone using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one.
Reduction: Formation of 4-methoxy-6-[2-(thiophen-2-yl)ethyl]-dihydropyran-2-one.
Substitution: Formation of 4-methoxy-6-[2-(5-bromothiophen-2-yl)ethyl]-2H-pyran-2-one.
Scientific Research Applications
4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and exhibit similar biological activities.
Pyranone derivatives: Compounds such as 4-hydroxy-6-methyl-2H-pyran-2-one and 4-methoxy-6-methyl-2H-pyran-2-one are structurally related and have comparable chemical properties.
Uniqueness
4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one is unique due to the combination of its methoxy and thiophene-ethyl substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60427-84-1 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-methoxy-6-(2-thiophen-2-ylethyl)pyran-2-one |
InChI |
InChI=1S/C12H12O3S/c1-14-10-7-9(15-12(13)8-10)4-5-11-3-2-6-16-11/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
MJDMLMVLFULEGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC=CS2 |
Origin of Product |
United States |
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